乙酰胺,2-溴-N-丁基-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Acetamide derivatives, including 2-bromo-N-butyl-acetamide, are a class of organic compounds that have been extensively studied due to their diverse applications in medicinal chemistry and material science. These compounds are characterized by the presence of an acetamide group attached to an aromatic or aliphatic moiety, which can be further substituted with various functional groups such as bromine atoms.

Synthesis Analysis

The synthesis of acetamide derivatives often involves the functionalization of the acetamide moiety to introduce additional substituents. For instance, the regioselective dibromohydration of N-(2-alkynylaryl)acetamide is a method that can potentially be adapted for the synthesis of 2-bromo-N-butyl-acetamide. This process utilizes KBr/K2S2O8-mediated electrophilic cyclization followed by oxidative ring-opening, which could be tailored to incorporate a butyl group at the appropriate position . Similarly, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide demonstrates the alkylation and nitration steps that could be relevant for synthesizing the target compound, with the alkylation step potentially introducing the butyl group .

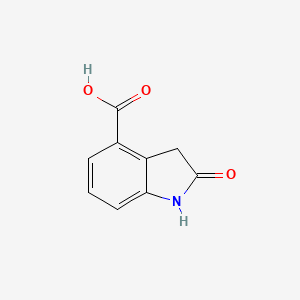

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often investigated using various spectroscopic and computational techniques. For example, the study of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole provides insights into the optimized molecular structure, vibrational frequencies, and electronic properties such as HOMO-LUMO analysis, which are crucial for understanding the stability and reactivity of the molecule . These techniques could be applied to analyze the molecular structure of 2-bromo-N-butyl-acetamide.

Chemical Reactions Analysis

Acetamide derivatives participate in a variety of chemical reactions, which are influenced by the nature of the substituents attached to the acetamide group. The reactivity of these compounds can be explored through addition and substitution reactions, as demonstrated by the synthesis of 5-acetamido-6,6-dibromo-5,6-dideoxy-6-nitrohexofuranose derivatives . The presence of bromine and acetamido groups in these molecules suggests that similar reactivity patterns could be expected for 2-bromo-N-butyl-acetamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are determined by their molecular structure and the nature of their substituents. The crystal and molecular structure of compounds such as 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide and 2-Chloro-N-(2,4-dinitrophenyl) acetamide provide valuable information about intermolecular interactions, such as hydrogen bonding and crystal packing, which affect the compound's melting point, solubility, and other physical properties . These studies can be used as a reference to predict the properties of 2-bromo-N-butyl-acetamide.

科学研究应用

环境污染物和分析化学

- 乙酰氨基酚是一种与乙酰胺,2-溴-N-丁基-结构相关的化合物,已被确定为一种新兴的环境污染物。它在水生环境中的存在由于其毒性和持久性而构成潜在风险。已经开发出液相色谱-质谱法等分析方法来检测水中乙酰氨基酚和类似化合物,这突出了监测和了解这些化学物质对环境影响的重要性 (Lange, Scheurer, & Brauch, 2012).

合成有机化学

- 在合成有机化学中,乙酰胺,2-溴-N-丁基-和类似化合物可用作更复杂分子的构建基块。研究重点放在开发化学选择性N-酰化试剂上,展示了N-乙酰-N-(2-三氟甲苯基)乙酰胺和相关化合物在促进选择性反应中的效用。这些进步对药物和其他有机分子的合成具有重大意义 (近藤和村上,2001).

药理学研究

- 对乙酰胺,2-溴-N-丁基-及其类似物的药理作用的研究揭示了它们潜在的治疗应用。例如,对对乙酰氨基酚(乙酰氨基酚)的研究,其与乙酰胺,2-溴-N-丁基-具有结构相似性,探索了其作用机制、代谢以及影响其作用和毒性的遗传因素。此类研究有助于在医疗治疗中更安全、更有效地使用这些化合物 (赵和皮克林,2011).

毒理学和安全性评估

- 乙酰胺,2-溴-N-丁基-和相关乙酰胺衍生物的毒性和安全性已成为广泛研究的主题。了解毒理学方面对于评估在从药物到工业化学品的各种应用中使用它们相关的风险至关重要。研究已经检验了乙酰胺及其衍生物的毒性作用,为制定安全处理和使用它们的指南和法规做出了贡献 (肯尼迪,2001).

安全和危害

The safety data sheet for a similar compound, 4’-Bromoacetanilide, indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .

属性

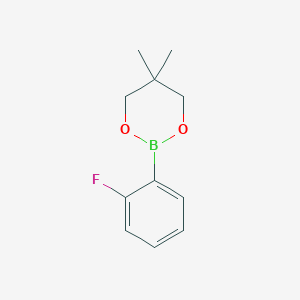

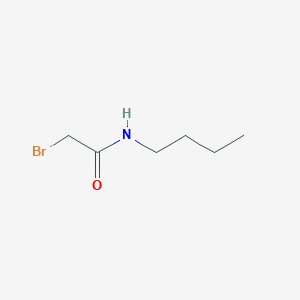

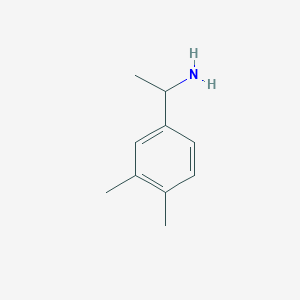

IUPAC Name |

2-bromo-N-butylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrNO/c1-2-3-4-8-6(9)5-7/h2-5H2,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSIWKWBJLWSJFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30445001 |

Source

|

| Record name | Acetamide, 2-bromo-N-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67056-04-6 |

Source

|

| Record name | Acetamide, 2-bromo-N-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzoicacid, 4-[[[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl]amino]-](/img/structure/B1310446.png)

![Acetic acid, [4-methyl-2-(1-methylethyl)phenoxy]-](/img/structure/B1310447.png)